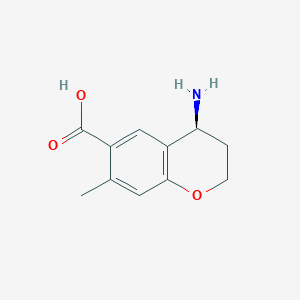
(S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carboxylic acid group attached to a chromane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride typically involves several steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or a similar reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chromane ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-amino-7-methylchromane-6-carboxylicacidhydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
4-amino-7-methylchromane-6-carboxylic acid: The free acid form without the hydrochloride salt.
4-aminochromane-6-carboxylic acid: A similar compound lacking the methyl group.
Uniqueness
(S)-4-amino-7-methylchromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4S)-4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-10-8(5-7(6)11(13)14)9(12)2-3-15-10/h4-5,9H,2-3,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
UNORAWSLVKGISK-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=O)O)[C@H](CCO2)N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


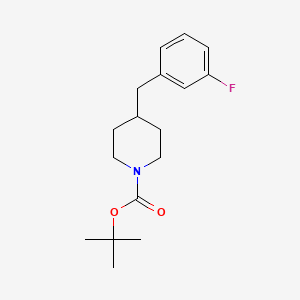
![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)

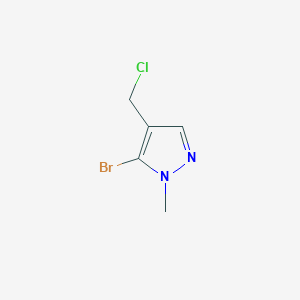
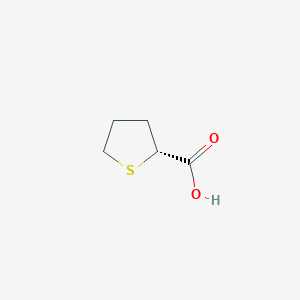
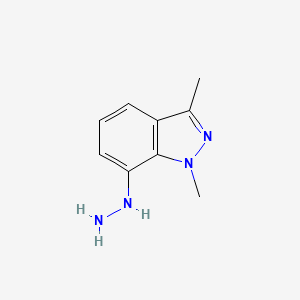
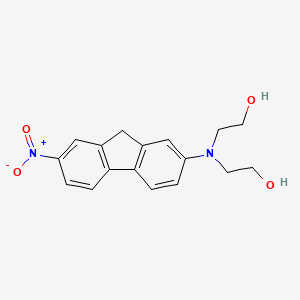
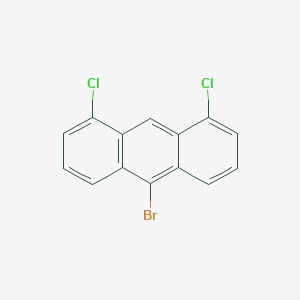
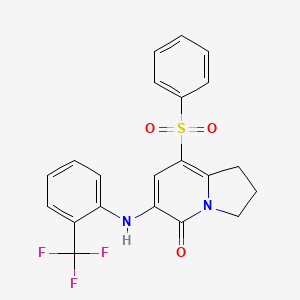


![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)
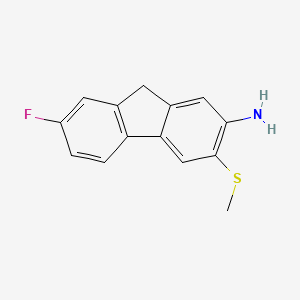
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
